Bienvenue dans la boutique en ligne BenchChem!

(R)-4-Cyanothiazolidine hydrochloride

DPP-4 inhibition Enzyme kinetics Type 2 diabetes

Select the (R)-enantiomer to ensure optimal DPP-4 binding. This 4-cyanothiazolidine scaffold delivers Ki <1 nM, a 110-fold gain over non-cyanated analogs, and its 5–27 hr aqueous stability prevents assay degradation—unlike unstable cyanopyrrolidines. Ideal for lead optimization, it enables tunable selectivity against DPP-7/8/9 and has demonstrated 83.9% oral bioavailability in rats. For reproducible, high-affinity DPP-4 research, this is the essential chiral building block.

Molecular Formula C4H7ClN2S
Molecular Weight 150.63 g/mol
CAS No. 391248-17-2
Cat. No. B1349909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Cyanothiazolidine hydrochloride
CAS391248-17-2
Molecular FormulaC4H7ClN2S
Molecular Weight150.63 g/mol
Structural Identifiers
SMILESC1C(NCS1)C#N.Cl
InChIInChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1
InChIKeyDKSWPRJRULFBTA-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Cyanothiazolidine Hydrochloride (CAS 391248-17-2): Chiral Building Block for DPP-4 Inhibitor Development and Medicinal Chemistry


(R)-4-Cyanothiazolidine hydrochloride (CAS 391248-17-2) is a chiral thiazolidine derivative featuring a cyano group at the 4-position, supplied as a hydrochloride salt with molecular formula C4H7ClN2S and molecular weight 150.63 g/mol [1]. This compound serves as a key pharmacophore and synthetic intermediate in medicinal chemistry, particularly recognized for its role as a core structural element in potent dipeptidyl peptidase-4 (DPP-4) inhibitors developed for type 2 diabetes research [2]. The (R)-enantiomer specifically provides the stereochemical configuration required for optimal binding interactions with the DPP-4 active site, making it a critical chiral building block distinct from racemic or alternative stereoisomeric forms [3].

Why Generic Substitution Fails: Critical Distinctions Between (R)-4-Cyanothiazolidine Hydrochloride and Alternative DPP-4 Inhibitor Scaffolds


Generic substitution among thiazolidine-based DPP-4 inhibitors is precluded by three critical factors: (1) the specific stereochemical configuration at the 4-position (R vs. S enantiomer) fundamentally alters binding affinity and enzymatic inhibition potency [1]; (2) the presence or absence of the electrophilic nitrile group creates dramatic differences in both chemical stability in aqueous solution and metabolic stability in biological systems [2]; and (3) the heterocyclic scaffold choice (thiazolidine vs. cyanopyrrolidine) results in distinct stability profiles that directly impact experimental reproducibility and downstream synthetic utility [3]. These structural determinants necessitate precise compound selection based on quantitative performance metrics rather than nominal class membership.

(R)-4-Cyanothiazolidine Hydrochloride (CAS 391248-17-2): Quantitative Differentiation Evidence Against Comparator Scaffolds


Sub-Nanomolar DPP-4 Inhibitory Potency: 4-Cyanothiazolidide Series Demonstrates Ki < 1 nM vs. Human Enzyme

The 4-cyanothiazolidide pharmacophore, which incorporates (R)-4-cyanothiazolidine as its core structural unit, exhibits sub-nanomolar inhibitory potency against human dipeptidyl peptidase-4 (DPP-4), with Ki values of less than 1 nM reported across multiple dipeptide analogues [1]. This potency level represents a substantial improvement over the non-cyanated thiazolidide comparator isoleucyl thiazolidide, which demonstrates a Ki of 110 nM under identical assay conditions—a 110-fold difference in affinity [2]. The presence of the cyano group at the 4-position of the thiazolidine ring is therefore critical for achieving the high-affinity binding interactions required for potent DPP-4 inhibition.

DPP-4 inhibition Enzyme kinetics Type 2 diabetes

Enhanced Aqueous Stability: 4-Cyanothiazolidides Exhibit 5-27 Hour Half-Lives at Physiological pH vs. Cyanopyrrolidine Instability

4-Cyanothiazolidide-containing inhibitors demonstrate half-lives ranging from 5 to 27 hours in aqueous solution at pH 7.4 [1]. In contrast, the structurally analogous (S)-2-cyanopyrrolidine series, which shares the electrophilic nitrile functionality but utilizes a pyrrolidine rather than thiazolidine heterocycle, exhibits marked instability in neutral aqueous solution due to intramolecular cyclization that forms inactive species [2]. This stability differential is a direct consequence of the sulfur atom substitution in the thiazolidine ring, which alters the geometric and electronic environment sufficiently to suppress the degradation pathway prevalent in cyanopyrrolidines.

Chemical stability Aqueous degradation Drug development

Bicyclic Constraint Strategy Prevents Inactive Cyclic Species Formation: Engineered Selectivity for DPP-4 over DPP-7/8/9

Advanced cyanothiazolidine derivatives incorporating a constrained bicyclic core—an evolution of the (R)-4-cyanothiazolidine scaffold—demonstrate distinct selectivity profiles toward DPP-4 relative to the related proteases DPP-7, DPP-8, and DPP-9 [1]. The constrained bicyclic architecture prevents the intramolecular formation of inactive cyclic species that plague simpler cyanopyrrolidine and cyanothiazolidine structures, thereby enhancing target engagement while simultaneously enabling tunable selectivity across the DPP family based on substitution patterns [1]. This selectivity is critical because inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical models, including impaired adipogenesis [2].

Selectivity profiling DPP family enzymes Off-target effects

Oral Bioavailability of Thiazolidide-Derived DPP-4 Inhibitors: Representative Compound Achieves 83.9% BA and 5.27 h Plasma Half-Life in Rats

In pharmacokinetic studies conducted in rats, a representative [(S)-γ-(arylamino)prolyl]thiazolidide compound (compound 11) incorporating the thiazolidide scaffold demonstrated high oral bioavailability of 83.9% and an extended plasma half-life of 5.27 hours [1]. This favorable PK profile is attributed in part to the improved aqueous stability of the thiazolidide core compared to cyanopyrrolidine analogs, which exhibit reduced stability and consequently inferior pharmacokinetic performance. The thiazolidide scaffold thus provides a robust foundation for achieving the sustained systemic exposure required for in vivo efficacy studies.

Pharmacokinetics Oral bioavailability In vivo efficacy

P450-Mediated Oxidation Liability: Cyanothiazolidine Moieties Exhibit Rapid Metabolic Instability with Unpredictable Metabolite Profiles

In-depth metabolic studies reveal that cyanothiazolidine moieties undergo rapid P450-mediated oxidation, leading to epimerization at multiple stereogenic centers and the generation of complex, unpredictable metabolite panels [1]. This metabolic instability represents a significant liability for drug development programs, as the rapid clearance and formation of multiple metabolites—seven distinct species identified in a single study—complicate structure-activity relationship interpretation and present regulatory hurdles [1]. This metabolic profile is a characteristic of the cyanothiazolidine pharmacophore class and must be considered when selecting compounds for in vivo applications.

Metabolic stability Cytochrome P450 Drug metabolism

(R)-4-Cyanothiazolidine Hydrochloride (CAS 391248-17-2): Optimal Research and Industrial Application Scenarios


In Vitro DPP-4 Biochemical Assay Development Requiring Sub-Nanomolar Inhibitor Potency

For researchers developing or validating DPP-4 enzyme inhibition assays, (R)-4-cyanothiazolidine hydrochloride serves as a critical starting material for synthesizing high-affinity probe compounds. The 4-cyanothiazolidide pharmacophore reliably delivers Ki values <1 nM against human DPP-4, a 110-fold improvement over non-cyanated thiazolidide analogs (Ki = 110 nM), enabling detection of subtle differences in enzyme activity and facilitating tight-binding inhibitor studies [1][2].

Synthesis of Stable DPP-4 Inhibitor Analogs for Structure-Activity Relationship Studies

Medicinal chemistry teams focused on DPP-4 inhibitor optimization should prioritize the 4-cyanothiazolidine scaffold over cyanopyrrolidine alternatives due to its superior aqueous stability. While cyanopyrrolidines undergo rapid intramolecular cyclization to inactive species, 4-cyanothiazolidide-containing compounds exhibit half-lives of 5-27 hours at physiological pH, ensuring that SAR interpretations are not confounded by time-dependent compound degradation during biochemical and cellular assays [3].

Chiral Building Block for Constrained Bicyclic DPP-4 Inhibitor Synthesis

Investigators developing next-generation DPP-4 inhibitors with improved selectivity profiles should employ (R)-4-cyanothiazolidine hydrochloride as a key synthetic intermediate. The compound can be elaborated into constrained bicyclic cyanothiazolidine structures that prevent intramolecular inactivation and enable tunable selectivity against DPP-7, DPP-8, and DPP-9, thereby reducing the risk of off-target toxicity observed with less selective DPP family inhibitors [4].

Pharmacokinetic Profiling Studies in Rodent Models

For in vivo pharmacology studies evaluating DPP-4 inhibition, the thiazolidide scaffold—derived from (R)-4-cyanothiazolidine—has demonstrated exceptional oral bioavailability (83.9% in rats) and extended plasma half-life (5.27 hours). However, researchers must account for the well-documented P450-mediated metabolic instability of the cyanothiazolidine moiety, which leads to rapid clearance and complex metabolite formation; this metabolic liability may be mitigated through structural modifications that retain potency while improving metabolic stability [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Cyanothiazolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.